REACTION_CXSMILES
|
[B:1]([OH:4])([OH:3])[OH:2].[CH3:5][C:6](O)([CH2:8][CH:9](O)[CH3:10])[CH3:7].O>C1C=CC=CC=1>[CH3:5][C:6]1([CH3:7])[CH2:8][CH:9]([CH3:10])[O:3][B:1]([OH:4])[O:2]1
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
B(O)(O)O
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
CC(C)(CC(C)O)O
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were removed
|
Type
|
CUSTOM
|
Details
|
Evaporation of the benzene at reduced pressure
|
Type
|
CUSTOM
|
Details
|
gave a liquid which
|
Type
|
CUSTOM
|
Details
|
slowly crystallized
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OB(OC(C1)C)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |